1-tert-Butyl-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCPVQNNFLHGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876025 | |

| Record name | 4-T-BUTYLNITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3282-56-2, 3382-56-7 | |

| Record name | 1-(1,1-Dimethylethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3282-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-T-BUTYLNITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-Butyl-4-nitrobenzene: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1-tert-Butyl-4-nitrobenzene. The information is intended to support research, development, and safety assessments involving this compound.

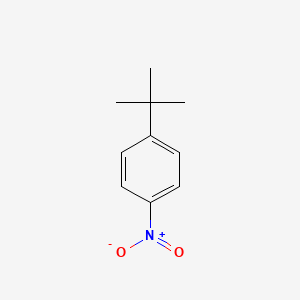

Chemical Properties and Structure

This compound is an aromatic nitro compound characterized by the presence of a bulky tert-butyl group and a strong electron-withdrawing nitro group on a benzene (B151609) ring. These functional groups significantly influence its chemical reactivity and physical properties.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-tert-Butylnitrobenzene, p-Nitro-t-butylbenzene | [1] |

| CAS Number | 3282-56-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Yellow liquid or solid | [2] |

| Boiling Point | 258.6 °C at 760 mmHg | [3] |

| Melting Point | Not definitively available (appears as liquid at room temp) | [2] |

| Density | 1.0586 g/cm³ | [3] |

| Solubility | Soluble in ethanol (B145695), diethyl ether, and acetone. Limited solubility in water. | [4] |

| InChI | InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 | [1] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)--INVALID-LINK--[O-] | [1] |

Chemical Structure

The structure of this compound consists of a benzene ring substituted at position 1 with a tert-butyl group and at position 4 with a nitro group.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis

A common method for the synthesis of this compound is the electrophilic nitration of tert-butylbenzene (B1681246).

Protocol: Nitration of tert-Butylbenzene

-

Materials:

-

tert-Butylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the tert-butylbenzene in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled tert-butylbenzene while stirring, maintaining the temperature below 10 °C.

-

In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid to a portion of cold concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.[5]

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification

The crude this compound can be purified by recrystallization.

Protocol: Recrystallization

-

Materials:

-

Crude this compound

-

Methanol (B129727) or Ethanol

-

Heating apparatus (e.g., hot plate)

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Vacuum flask

-

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot methanol or ethanol in an Erlenmeyer flask.[6]

-

If the solution is colored, add a small amount of decolorizing charcoal and heat the solution for a few minutes.

-

Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.

-

Allow the hot, clear filtrate to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Allow the crystals to air dry or dry in a desiccator.

-

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

General Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Cap the NMR tube securely and ensure the sample is fully dissolved.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group and two doublets in the aromatic region for the four protons on the benzene ring. The tert-butyl singlet typically appears in the upfield region (around 1.0-1.5 ppm).[7]

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the quaternary carbon and the methyl carbons of the tert-butyl group.

-

General Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation (Neat):

-

If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Analysis:

-

The IR spectrum will show characteristic absorption bands for the nitro group (typically strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹) and the aromatic C-H and C=C bonds.

-

Toxicology and Safety

Limited specific toxicological data is available for this compound. However, as a nitroaromatic compound, it should be handled with care.

-

GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

General Hazards of Nitroaromatic Compounds: These compounds can be toxic and are often readily absorbed through the skin. They can cause methemoglobinemia, leading to symptoms like cyanosis, headache, dizziness, and nausea.[3] Chronic exposure may lead to more severe health effects.[3]

-

Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[2]

Visualizations

The following diagrams illustrate the synthesis and a key reaction of this compound.

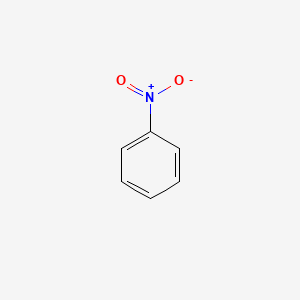

Caption: Synthesis of this compound via nitration of tert-butylbenzene.

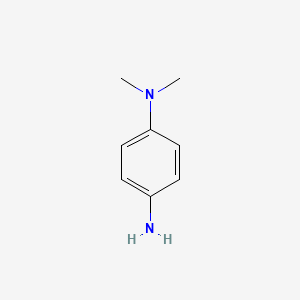

Caption: Reduction of this compound to 4-tert-Butylaniline.

References

- 1. This compound | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. gov.uk [gov.uk]

- 4. Buy this compound (EVT-317671) | 3282-56-2 [evitachem.com]

- 5. US3927127A - Nitration process - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl-4-nitrobenzene from tert-Butylbenzene

This technical guide provides a comprehensive overview of the synthesis of 1-tert-butyl-4-nitrobenzene (B34581) from tert-butylbenzene (B1681246), tailored for researchers, scientists, and professionals in drug development. The document details the underlying chemical principles, experimental protocols, and quantitative data associated with the nitration of tert-butylbenzene.

Introduction

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. In this process, tert-butylbenzene is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the benzene (B151609) ring. The tert-butyl group, being an ortho-, para-directing activator, predominantly directs the substitution to the para position due to steric hindrance at the ortho positions.[1] This regioselectivity makes the reaction a reliable method for producing this compound, a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials.[2]

Reaction Mechanism and Signaling Pathway

The nitration of tert-butylbenzene proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich π system of the tert-butylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Rearomatization: A base (typically HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Reaction pathway for the nitration of tert-butylbenzene.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound.

This is the most common method for the nitration of tert-butylbenzene.[2]

Reagents and Materials:

-

tert-Butylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Standard glassware for reaction and workup

Procedure:

-

In a flask equipped with a stirrer, cool 6.00 mL (0.106 mols) of concentrated sulfuric acid in an ice bath.

-

Slowly add 3.2256 grams (24.03 mmols) of tert-butylbenzene to the cooled sulfuric acid.[3] The solution may turn purple.[3]

-

Separately, prepare the nitrating mixture by cautiously adding 2.00 mL (35.45 mmols) of concentrated nitric acid to 2.00 mL (31.55 mmols) of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the tert-butylbenzene solution over a period of approximately 12 minutes while maintaining the temperature with the ice bath and stirring continuously.[3] The reaction mixture will likely turn yellow.[3]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for about 26 minutes.[3]

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.[4][5]

Quantitative Data

The following table summarizes the quantitative data from a representative experimental procedure.[3]

| Parameter | Value | Unit |

| Reactants | ||

| tert-Butylbenzene | 3.2256 (24.03) | g (mmols) |

| Concentrated Nitric Acid | 2.00 (35.45) | mL (mmols) |

| Concentrated Sulfuric Acid | 6.00 + 2.00 (0.106 + 0.035) | mL (mols) |

| Reaction Conditions | ||

| Addition Time | 12 | minutes |

| Reaction Time (at RT) | 26 | minutes |

| Temperature | Ice bath, then Room Temp. | °C |

| Product | ||

| Theoretical Yield | 4.30 | g |

| Para Selectivity | ~79.5 | % |

Note: The actual yield was not specified in the cited source, but para selectivity for direct nitration is reported to be around 79.5%.[2]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

-

Always add acid to water, not the other way around, when preparing aqueous solutions. In the case of preparing the nitrating mixture, sulfuric acid should be added to nitric acid slowly and with cooling.

Conclusion

The synthesis of this compound from tert-butylbenzene via mixed acid nitration is a well-established and efficient method. By carefully controlling the reaction conditions, a high yield of the desired para-substituted product can be achieved. This guide provides the necessary theoretical background and practical details to aid researchers in successfully performing this synthesis.

References

Spectroscopic data for 1-tert-Butyl-4-nitrobenzene (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Data of 1-tert-Butyl-4-nitrobenzene

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative data in structured tables, details experimental methodologies, and includes a workflow diagram for the spectroscopic analysis of the compound.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.25 | Doublet | 2H | ~9.0 | Ar-H (ortho to NO₂) |

| ~7.56 | Doublet | 2H | ~9.0 | Ar-H (meta to NO₂) |

| 1.34 | Singlet | 9H | - | -C(CH₃)₃ |

Note: The chemical shifts for the aromatic protons are approximate and are based on the analysis of nitrobenzene (B124822), as specific high-resolution data for this compound was not explicitly found in the search results. The pattern is expected to be an AA'BB' system.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~148.3 | Ar-C (ipso to NO₂) |

| ~150.0 | Ar-C (ipso to -C(CH₃)₃) |

| ~129.4 | Ar-C (meta to NO₂) |

| ~123.5 | Ar-C (ortho to NO₂) |

| ~35.0 | -C (CH₃)₃ |

| ~31.0 | -C(C H₃)₃ |

Note: The chemical shifts are approximate and based on data for nitrobenzene and related substituted benzenes. The instrument mentioned for a known spectrum is a Bruker WP-80.[1]

Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch[2] |

| ~2960 | Strong | Aliphatic C-H Stretch (-C(CH₃)₃) |

| ~1600-1585 | Medium | Aromatic C=C Stretch[2] |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1470 | Medium | Aromatic C=C Stretch[2] |

| ~1345 | Strong | Symmetric NO₂ Stretch |

| ~900-675 | Strong | C-H Out-of-plane Bending[2] |

Note: The listed frequencies are characteristic for the functional groups present in this compound. Specific peak values can be obtained from the gas-phase IR spectrum available on the NIST WebBook.[3][4]

Experimental Protocols

NMR Spectroscopy

2.1.1. Sample Preparation

A standard protocol for preparing a sample for NMR analysis involves dissolving approximately 5-25 mg of this compound in a suitable deuterated solvent.[5][6] Common solvents for non-polar aromatic compounds include chloroform-d (B32938) (CDCl₃) or benzene-d₆.[6] The solvent should be of high purity to avoid extraneous signals in the spectrum. The sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[6] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

2.1.2. Data Acquisition

The NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker WP-80 or a more modern equivalent.[1] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a larger number of scans and a more concentrated sample (50-100 mg) are typically required.[6] Proton-decoupled ¹³C NMR is the standard experiment to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

For Fourier Transform Infrared (FTIR) spectroscopy, this compound, which is a liquid at room temperature, can be analyzed as a neat film.[1] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution can be prepared by dissolving the compound in a solvent that has minimal IR absorption in the regions of interest, such as carbon tetrachloride (CCl₄). For solid samples, a Nujol mull or a KBr pellet can be prepared.

2.2.2. Data Acquisition

The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1] A background spectrum of the empty sample holder (or the solvent) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.[7] The resulting spectrum is a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow Diagram

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for NMR and IR spectroscopic analysis.

References

- 1. This compound | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-tert-butylnitrobenzene: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylnitrobenzene is an aromatic organic compound with the chemical formula C₁₀H₁₃NO₂. It is characterized by a benzene (B151609) ring substituted with a tert-butyl group and a nitro group at the para position. This substitution pattern imparts specific physical and chemical properties that make it a valuable intermediate in organic synthesis. The bulky tert-butyl group provides steric hindrance, influencing the regioselectivity of further reactions, while the electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution and can be readily converted into other functional groups, such as an amino group. This guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of 4-tert-butylnitrobenzene are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical transformations.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange clear liquid or solid | [3] |

| Melting Point | 28-28.5 °C | [3] |

| Boiling Point | 265-267 °C at 757 Torr | [3] |

| Density | 1.059 g/cm³ | [3] |

| Solubility | Soluble in organic solvents like ethanol, diethyl ether, and acetone. Limited solubility in water. | [4] |

| Refractive Index | 1.534 | [3] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 3282-56-2 | [1][2] |

| IUPAC Name | 1-tert-butyl-4-nitrobenzene | [1] |

| Synonyms | p-tert-Butylnitrobenzene, 4-t-Butylnitrobenzene, p-Nitro-t-butylbenzene | [1][3] |

| SMILES | CC(C)(C)c1ccc(cc1)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 | [1] |

Experimental Protocols

Synthesis of 4-tert-butylnitrobenzene via Nitration of tert-Butylbenzene (B1681246)

The most common method for the synthesis of 4-tert-butylnitrobenzene is the electrophilic nitration of tert-butylbenzene. The bulky tert-butyl group sterically hinders the ortho positions, leading to the para-substituted product as the major isomer.[5]

Materials:

-

tert-Butylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Cool a flask containing tert-butylbenzene in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled tert-butylbenzene with stirring.

-

In a separate flask, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the tert-butylbenzene/sulfuric acid mixture, ensuring the reaction temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

-

Pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

-

Extract the organic product from the aqueous mixture using dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude 4-tert-butylnitrobenzene.

-

The product can be further purified by vacuum distillation or column chromatography.

Characterization Protocols

The melting point is a crucial physical property for assessing the purity of a solid compound.

Procedure:

-

Ensure the 4-tert-butylnitrobenzene sample is crystalline and dry. If it is a liquid at room temperature, it can be cooled to induce crystallization.

-

Finely powder a small amount of the solid sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.[6][7]

The boiling point is determined for liquid samples and is sensitive to atmospheric pressure.

Procedure (Micro boiling point method):

-

Place a few drops of the liquid 4-tert-butylnitrobenzene into a small test tube (fusion tube).

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.[8][9][10]

¹H NMR Spectroscopy:

-

Dissolve a small amount of 4-tert-butylnitrobenzene in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

The expected spectrum will show a singlet for the nine equivalent protons of the tert-butyl group and two doublets in the aromatic region for the four aromatic protons.[11]

¹³C NMR Spectroscopy:

-

Prepare a more concentrated solution of 4-tert-butylnitrobenzene in a deuterated solvent in an NMR tube.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

The spectrum will show distinct signals for the different carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.[12][13][14]

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a thin film of liquid 4-tert-butylnitrobenzene between two salt plates (e.g., NaCl or KBr) or using an ATR (Attenuated Total Reflectance) accessory.

-

The spectrum will show characteristic absorption bands for the C-H bonds of the alkyl and aromatic groups, C=C bonds of the aromatic ring, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns. A prominent fragment is often observed corresponding to the loss of a methyl group from the tert-butyl cation.

Chemical Reactions and Applications

4-tert-butylnitrobenzene is a versatile intermediate in organic synthesis, primarily due to the reactivity of the nitro group.

Reduction to 4-tert-butylaniline (B146146)

The nitro group can be readily reduced to an amino group, yielding 4-tert-butylaniline, a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Typical Reducing Agents:

-

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

-

Metal-Acid Systems: Metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[4]

Suzuki Coupling Reactions

While the nitro group itself is not directly involved in the Suzuki coupling, it can be converted to other functional groups (like a halide) that can participate in this carbon-carbon bond-forming reaction. More commonly, derivatives of 4-tert-butylaniline (obtained from the reduction of 4-tert-butylnitrobenzene) are used in Suzuki coupling reactions to synthesize complex biaryl structures.[15][16][17]

Logical and Experimental Workflows

The following diagrams illustrate the synthesis of 4-tert-butylnitrobenzene and a common subsequent reaction, representing a typical experimental workflow.

Caption: Synthetic pathway from tert-butylbenzene to 4-tert-butylaniline.

Caption: Mechanism of the electrophilic nitration of tert-butylbenzene.

Safety and Toxicology

4-tert-butylnitrobenzene is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. While specific toxicological data for 4-tert-butylnitrobenzene is limited, nitroaromatic compounds, in general, are known to have potential health effects, and exposure should be minimized.[18]

Conclusion

4-tert-butylnitrobenzene is a key chemical intermediate with well-defined physical and chemical properties. Its synthesis via the nitration of tert-butylbenzene is a straightforward and high-yielding process. The presence of the nitro group allows for a variety of chemical transformations, most notably its reduction to 4-tert-butylaniline, which opens avenues for the synthesis of more complex molecules with potential applications in the pharmaceutical and materials science industries. The information and protocols provided in this guide serve as a valuable resource for researchers working with this compound.

References

- 1. This compound | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 3282-56-2 [chemicalbook.com]

- 4. Buy this compound (EVT-317671) | 3282-56-2 [evitachem.com]

- 5. brainly.com [brainly.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. pennwest.edu [pennwest.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. sc.edu [sc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. ocf.berkeley.edu [ocf.berkeley.edu]

- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 18. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties and Hazards of N-Pentyloxirane (1,2-Epoxyheptane)

Disclaimer: The CAS number 3282-56-2 provided in the topic corresponds to 1-tert-Butyl-4-nitrobenzene. Based on the specified topic name "N-Pentyloxirane," this guide will focus on the properties and hazards of N-Pentyloxirane, which is also known as 1,2-Epoxyheptane and has the CAS number 5063-65-0 .

Introduction

N-Pentyloxirane, systematically named 2-pentyloxirane or 1,2-epoxyheptane, is a simple aliphatic epoxide.[1][2][3] Epoxides are three-membered cyclic ethers that are highly reactive due to the strain in the ring.[4][5] This reactivity makes them valuable intermediates in organic synthesis for the production of a variety of products, including adhesives, coatings, and sealants.[2] In biological systems, epoxides are metabolites of alkenes, often formed by the action of cytochrome P450 enzymes.[6][7] The metabolism and signaling pathways of epoxides are of significant interest in toxicology and drug development, as they can be involved in both detoxification and toxicogenesis.[8] This document provides a comprehensive overview of the chemical properties, hazards, and relevant biological pathways of N-Pentyloxirane for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The physical and chemical properties of N-Pentyloxirane are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C7H14O | [1][3][9] |

| Molecular Weight | 114.19 g/mol | [1][3][9][10] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 144 °C | [11] |

| Density | 0.84 g/mL at 20 °C | [11] |

| Refractive Index | 1.41 | [11] |

| Flash Point | 34 °C | |

| Purity | >96.0% (GC) |

Hazards and Safety Information

N-Pentyloxirane is a flammable liquid and an irritant.[3] Proper handling and storage are crucial to ensure laboratory safety. The GHS hazard classifications and precautionary statements are summarized below.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | GHS02 | Danger | H225: Highly Flammable liquid and vapor |

| Acute toxicity, oral | GHS07 | Warning | H302: Harmful if swallowed |

| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

-

Response:

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.

-

-

Storage:

-

P403 + P235: Store in a well-ventilated place. Keep cool.

-

-

Disposal:

-

P501: Dispose of contents/ container to an approved waste disposal plant.

-

Experimental Protocols

Due to the hazardous nature of N-Pentyloxirane, strict adherence to safety protocols is mandatory. The following outlines a general workflow for handling and using this chemical in a research setting.

Methodology for a Representative Reaction: Nucleophilic Ring-Opening

This protocol describes a general procedure for the ring-opening of an aliphatic epoxide like N-Pentyloxirane with a nucleophile.

-

Preparation:

-

Don appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves.

-

Set up the reaction apparatus in a certified chemical fume hood.

-

Ensure an emergency eyewash station and safety shower are readily accessible.

-

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the desired solvent.

-

Add the nucleophile to the solvent.

-

Cool the mixture to the desired temperature using an appropriate cooling bath.

-

Slowly add N-Pentyloxirane to the reaction mixture dropwise via a syringe. The addition should be controlled to manage any exothermic reaction.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Workup:

-

Once the reaction is complete, carefully quench the reaction mixture by the slow addition of an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

-

Transfer the mixture to a separatory funnel and perform an aqueous extraction to separate the product from the reaction mixture.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography or distillation.

-

-

Waste Disposal:

-

Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional and local regulations.

-

Signaling and Metabolic Pathways

Aliphatic epoxides are metabolized in biological systems primarily through the action of epoxide hydrolases.[8] These enzymes catalyze the hydrolysis of the epoxide to the corresponding diol, which is generally less reactive and more water-soluble, facilitating its excretion.[7] The formation of N-Pentyloxirane from its parent alkene, 1-heptene, would be catalyzed by cytochrome P450 monooxygenases.[6][7]

The metabolic pathway of N-Pentyloxirane is depicted below.

This pathway is a critical detoxification route for xenobiotic epoxides.[7] However, some epoxides of endogenous fatty acids act as signaling molecules, and their hydrolysis by soluble epoxide hydrolase (sEH) terminates their signaling activity.[8][12] Therefore, the inhibition of sEH is a therapeutic strategy being explored for various diseases, including hypertension and inflammation.[13] While specific signaling roles for N-Pentyloxirane have not been detailed, its structural similarity to other aliphatic epoxides suggests it would be a substrate for epoxide hydrolases and could potentially interfere with signaling pathways involving endogenous epoxides.

References

- 1. scbt.com [scbt.com]

- 2. CAS 5063-65-0: Epoxyheptane; 96% | CymitQuimica [cymitquimica.com]

- 3. 1,2-Epoxyheptane | C7H14O | CID 92215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1003-14-1: 1,2-epoxypentane | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Epoxygenase - Wikipedia [en.wikipedia.org]

- 7. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 9. CAS RN 5063-65-0 | Fisher Scientific [fishersci.com]

- 10. (R)-(+)-1,2-Epoxyheptane | C7H14O | CID 11147691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5063-65-0 1,2-Epoxyheptane AKSci 4463AL [aksci.com]

- 12. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of epoxy-fatty acids and epoxide hydrolases in the pathology of neuro-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrophilic aromatic substitution mechanism for tert-butylbenzene nitration

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Nitration of Tert-Butylbenzene (B1681246)

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, providing a fundamental pathway for the functionalization of aromatic rings. This guide offers a detailed examination of the nitration of tert-butylbenzene, a classic example that illustrates the interplay of electronic effects and steric hindrance in determining reaction outcomes. The tert-butyl group, an alkyl substituent, is characterized as an activating, ortho-, para-directing group due to its electron-donating inductive effect. However, its significant steric bulk profoundly influences the regioselectivity of the substitution, making this reaction a subject of great interest for understanding and predicting the behavior of substituted aromatic compounds. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this reaction.

Core Mechanism of Nitration

The nitration of tert-butylbenzene follows the canonical three-step mechanism of electrophilic aromatic substitution: generation of a potent electrophile, nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity.

Step 1: Generation of the Nitronium Ion Electrophile

The reaction is typically initiated by mixing concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration process.[1][2]

Caption: Generation of the nitronium ion from nitric and sulfuric acid.

Step 2: Electrophilic Attack and Sigma Complex Formation

The electron-rich π-system of the tert-butylbenzene ring attacks the nitronium ion. This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as the sigma complex or arenium ion. The tert-butyl group directs the incoming electrophile to the ortho and para positions. Attack can occur at the ortho, meta, or para positions, each leading to a different sigma complex.

-

Ortho and Para Attack: The positive charge in the resulting sigma complexes can be delocalized over three carbon atoms, including the carbon atom bearing the electron-donating tert-butyl group. This allows for direct stabilization of the positive charge by the inductive effect of the alkyl group, making these intermediates more stable than the one formed from meta attack.

-

Meta Attack: The positive charge is never located on the carbon atom attached to the tert-butyl group. Consequently, this intermediate is less stabilized and its formation is less favorable.

Despite the electronic preference for both ortho and para positions, the large size of the tert-butyl group creates significant steric hindrance, impeding the approach of the nitronium ion to the adjacent ortho positions.[3][4][5] This steric effect is the primary reason for the overwhelming preference for substitution at the para position.[6][7]

Caption: Pathways of electrophilic attack on tert-butylbenzene.

Step 3: Deprotonation to Restore Aromaticity

In the final step, a weak base, such as water or the bisulfate ion (HSO₄⁻) formed in Step 1, abstracts a proton from the carbon atom bonded to the new nitro group.[8] This restores the aromatic π-system, yielding the final nitro-tert-butylbenzene product.

Quantitative Data: Isomer Distribution & Reaction Rates

The nitration of tert-butylbenzene yields a mixture of ortho, meta, and para isomers, with the para product being dominant. The precise distribution can vary slightly depending on reaction conditions, but the general trend is consistent across studies.

Table 1: Isomer Distribution in the Mononitration of tert-Butylbenzene

| Ortho (%) | Meta (%) | Para (%) | Source |

| 15.8 | 11.5 | 72.7 | Nelson, K. L., & Brown, H. C. (1951)[9] |

| 12 | 8.5 | 79.5 | Fessenden, R. J., & Fessenden, J. S. (1982)[6] |

| 16 | 8 | 75 | Chemistry LibreTexts (2019)[3][5] |

| 11 | 15 | 74 | Stock, L. M. (1980) |

The data clearly show that the para isomer is the major product, typically accounting for 73-80% of the mixture. The formation of the ortho isomer is significantly suppressed compared to what would be expected based solely on electronic effects, a direct consequence of steric hindrance.[3][4]

Table 2: Relative Rates of Nitration (Benzene = 1)

| Compound | Relative Rate of Nitration | Source |

| Benzene (B151609) | 1 | Fessenden, R. J., & Fessenden, J. S. (1982)[6] |

| Toluene | 24 | Fessenden, R. J., & Fessenden, J. S. (1982)[6] |

| tert-Butylbenzene | 15.7 | Fessenden, R. J., & Fessenden, J. S. (1982)[6] |

The tert-butyl group activates the benzene ring towards electrophilic nitration, making it react approximately 16 times faster than benzene itself.[6] This activating effect is attributed to the electron-donating inductive effect of the alkyl group. However, it is slightly less activating than a methyl group (toluene), which can be rationalized by the absence of hyperconjugation involving C-H bonds directly attached to the ring.[6]

Experimental Protocol: Nitration of tert-Butylbenzene

The following is a representative experimental procedure adapted from the literature for the nitration of tert-butylbenzene.[10]

Materials and Reagents

-

tert-Butylbenzene

-

Concentrated Sulfuric Acid (95-98%)

-

Concentrated Nitric Acid (70%)

-

Ice Bath

-

Stirring apparatus

-

Separatory Funnel

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Apparatus for distillation or chromatography for product purification

Procedure

-

Preparation of Nitrating Mixture: In a flask kept in an ice bath, slowly add 2.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid with gentle swirling. Keep this mixture cold until use.

-

Reaction Setup: Place 3.23 g (approx. 24 mmol) of tert-butylbenzene into a separate reaction flask containing 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath with continuous stirring.

-

Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred tert-butylbenzene/sulfuric acid solution over a period of 10-15 minutes. It is crucial to maintain the reaction temperature below 10-15°C to prevent side reactions and dinitration.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 25-30 minutes to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product mixture.

-

Purification and Analysis: The individual isomers can be separated and purified using techniques such as fractional distillation or column chromatography. The product distribution is typically analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

References

- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. brainly.com [brainly.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. stmarys-ca.edu [stmarys-ca.edu]

Regioselectivity in the Nitration of tert-Butylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The nitration of substituted benzenes is a fundamental reaction in organic synthesis, pivotal for the creation of various intermediates in the pharmaceutical and chemical industries. Understanding the regioselectivity of this electrophilic aromatic substitution is crucial for predicting and controlling reaction outcomes. This technical guide provides a comprehensive analysis of the regioselectivity in the nitration of tert-butylbenzene (B1681246), a classic example of sterically controlled aromatic substitution.

Core Principles: The Interplay of Electronic and Steric Effects

The regiochemical outcome of the nitration of tert-butylbenzene is primarily governed by the interplay of two opposing factors: the electronic effect of the tert-butyl group and steric hindrance.

-

Electronic Effects: The tert-butyl group is an alkyl group, which is electron-donating through an inductive effect. This effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. This electron-donating nature directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions, as the carbocation intermediates (arenium ions) formed during substitution at these positions are stabilized by the adjacent electron-donating group.

-

Steric Hindrance: The tert-butyl group is exceptionally bulky. This steric bulk significantly hinders the approach of the nitronium ion to the ortho positions, which are in close proximity to the tert-butyl group.[1][2] Consequently, the electrophilic attack is sterically disfavored at these positions.[1]

The combination of these effects leads to a strong preference for substitution at the para position, which is electronically activated yet sterically unhindered.[1] The meta position is electronically disfavored, and the ortho position is sterically inaccessible, making the para isomer the major product.

Quantitative Analysis of Isomer Distribution

The nitration of tert-butylbenzene with a mixture of nitric acid and sulfuric acid predominantly yields the para-nitro-tert-butylbenzene isomer. The following table summarizes the typical product distribution, highlighting the pronounced regioselectivity of this reaction.

| Isomer | Position of Substitution | Percentage of Product Mixture |

| ortho-nitro-tert-butylbenzene | C2 / C6 | ~12-16% |

| meta-nitro-tert-butylbenzene | C3 / C5 | ~8% |

| para-nitro-tert-butylbenzene | C4 | ~73-79.5% |

Note: The exact isomer ratios can vary slightly depending on the specific reaction conditions, such as temperature and the composition of the nitrating agent.

Signaling Pathway of Regioselectivity

The following diagram illustrates the logical relationship between the substituent effects and the resulting product distribution in the nitration of tert-butylbenzene.

Detailed Experimental Protocol

The following protocol provides a detailed methodology for the nitration of tert-butylbenzene.

Objective: To synthesize and analyze the isomeric products of the nitration of tert-butylbenzene.

Materials:

-

tert-butylbenzene

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask, cool 2.0 mL of concentrated sulfuric acid in an ice bath. While stirring, slowly add 2.0 mL of concentrated nitric acid to the sulfuric acid. Keep this nitrating mixture in the ice bath.

-

Reaction Setup: In a separate flask, dissolve 3.23 g (approximately 24 mmol) of tert-butylbenzene in 6.0 mL of concentrated sulfuric acid.[3] Cool this mixture in an ice bath with continuous stirring.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of tert-butylbenzene and sulfuric acid over a period of about 12 minutes.[3] It is crucial to maintain the reaction temperature below 15-20°C to minimize side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 26 minutes to ensure the reaction goes to completion.[3]

-

Workup:

-

Carefully pour the reaction mixture over a generous amount of crushed ice in a beaker. This will quench the reaction and precipitate the crude product.

-

Transfer the mixture to a separatory funnel and extract the organic products with two portions of dichloromethane (20 mL each).

-

Combine the organic layers and wash them sequentially with water (20 mL) and 5% sodium bicarbonate solution (20 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation and Analysis:

-

Remove the solvent from the dried organic layer using a rotary evaporator to obtain the crude product mixture.

-

The isomeric ratio of the products (ortho-, meta-, and para-nitro-tert-butylbenzene) can be determined using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the nitration of tert-butylbenzene.

Conclusion

The nitration of tert-butylbenzene serves as an exemplary case of sterically governed regioselectivity in electrophilic aromatic substitution. While the tert-butyl group electronically activates the ortho and para positions, its significant steric bulk overwhelmingly favors the formation of the para-substituted product. This predictable outcome is highly valuable in synthetic organic chemistry, allowing for the regioselective introduction of a nitro group, which can be further transformed into other functional groups, thereby providing a reliable pathway for the synthesis of specifically substituted aromatic compounds. For professionals in drug development, mastering such principles is essential for the rational design and synthesis of complex molecular architectures.

References

Theoretical Studies on the Electronic Structure of 1-tert-Butyl-4-nitrobenzene: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of the electronic structure of 1-tert-Butyl-4-nitrobenzene. Due to a lack of specific published quantitative data for this molecule, this document focuses on the established computational protocols, data presentation standards, and the conceptual framework for such an investigation, drawing parallels from studies on structurally related nitroaromatic compounds. This paper is intended to serve as a foundational resource for researchers initiating theoretical studies on this compound, offering a detailed roadmap for experimental design and data interpretation.

Introduction

This compound is a nitroaromatic compound with potential applications in various fields, including materials science and as an intermediate in organic synthesis. The presence of both a bulky, electron-donating tert-butyl group and a strongly electron-withdrawing nitro group on the benzene (B151609) ring creates a unique electronic environment. Understanding the electronic structure of this molecule is crucial for predicting its reactivity, stability, and potential biological activity.

Theoretical and computational chemistry provide powerful tools to elucidate molecular properties at the atomic level.[1] Methods like Density Functional Theory (DFT) are instrumental in calculating electronic properties such as molecular orbital energies, electron density distribution, and dipole moments.[1] This guide outlines the standard procedures for conducting a theoretical investigation into the electronic structure of this compound.

Theoretical Framework and Computational Methodology

The investigation of the electronic structure of this compound would typically be carried out using quantum chemical calculations, with Density Functional Theory (DFT) being a prevalent and effective method.[2]

Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A commonly used functional for this purpose is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[3] The choice of the basis set is also critical; a Pople-style basis set such as 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost.[4]

Electronic Structure Calculations

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same or a higher level of theory to determine the electronic properties. Key parameters derived from this calculation include:

-

Molecular Orbital (MO) Analysis: This involves the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.[5] The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5]

-

Mulliken Population Analysis: This analysis provides information about the partial atomic charges, offering insights into the charge distribution within the molecule and identifying electrophilic and nucleophilic sites.

-

Dipole Moment: The calculated dipole moment provides a measure of the overall polarity of the molecule, which is important for understanding its interactions with other polar molecules and its solubility in various solvents.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the standard computational procedure for a theoretical study of this compound's electronic structure.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.

Protocol:

-

Molecule Building: The 3D structure of this compound is constructed using a molecular editor.

-

Geometry Optimization:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Task: Optimization and Frequency calculation. The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p) or a larger basis set for higher accuracy.

-

Keywords: pop=full or pop=nbo to request detailed population analysis.

-

-

Data Extraction and Analysis:

-

Extraction of HOMO and LUMO energies.

-

Calculation of the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

-

Extraction of Mulliken atomic charges.

-

Extraction of the total dipole moment.

-

Visualization of HOMO and LUMO isosurfaces to understand their spatial distribution.

-

Data Presentation

The quantitative results of the theoretical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for presenting the key electronic structure data for this compound.

Note: The data presented in the following tables is hypothetical and serves as an illustrative example of how results would be reported. Specific values would be obtained from actual quantum chemical calculations as outlined in the protocol above.

Table 1: Calculated Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Table 2: Selected Mulliken Atomic Charges

| Atom | Charge (e) |

| C (ipso-nitro) | +0.25 |

| N (nitro) | +0.50 |

| O (nitro) | -0.35 |

| C (ipso-tert-butyl) | -0.15 |

| C (tert-butyl, central) | -0.20 |

Table 3: Calculated Dipole Moment

| Component | Dipole Moment (Debye) |

| μx | 0.00 |

| μy | 0.00 |

| μz | 4.50 |

| Total Dipole Moment (μ) | 4.50 |

Mandatory Visualizations

Visual representations are essential for conveying complex relationships in computational chemistry. The following diagrams, generated using the DOT language, illustrate the conceptual workflow of the theoretical study and the relationships between key electronic structure parameters.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Interrelation of key electronic structure properties.

Conclusion

References

Synonyms and alternative names for 1-tert-Butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-Butyl-4-nitrobenzene, a key aromatic compound. It details its chemical identity, physicochemical properties, synthesis and purification protocols, and spectroscopic data. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in its identification.

-

p-tert-Butylnitrobenzene[4]

-

4-t-Butylnitrobenzene[3]

-

p-t-Butylnitrobenzene[3]

-

Benzene, 1-(1,1-dimethylethyl)-4-nitro-[3]

-

1-(tert-Butyl)-4-nitrobenzene[3]

-

NSC 43040[3]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol [1] |

| Appearance | Pale yellow crystalline solid[5] |

| Melting Point | 37–39 °C[5] |

| Boiling Point | 258.6 °C at 760 mmHg[] |

| Density | 1.0586 g/cm³ |

| Flash Point | 103.4 °C |

| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and acetone; limited solubility in water.[1][5] |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3282-56-2[3] |

| EINECS Number | 221-922-1[3] |

| InChI | InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3[3] |

| InChIKey | XSCPVQNNFLHGHY-UHFFFAOYSA-N[3] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)--INVALID-LINK--[O-][3] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established chemical literature.

Synthesis via Nitration of tert-Butylbenzene (B1681246)

A common method for the synthesis of this compound is the electrophilic aromatic substitution of tert-butylbenzene using a nitrating mixture.[1]

Materials:

-

tert-Butylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the concentrated sulfuric acid in an ice bath.

-

Slowly add the tert-butylbenzene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to a portion of cold, concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the reaction flask containing the tert-butylbenzene solution over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Synthesis from 1-tert-butyl-4-iodobenzene

An alternative synthesis route involves the reaction of 1-tert-butyl-4-iodobenzene with a nitrite (B80452) salt.[2][4]

Materials:

-

1-tert-butyl-4-iodobenzene (0.5 mmol)

-

Copper(II) trifluoromethanesulfonate (B1224126) (45 mg, 0.125 mmol)

-

Potassium nitrite (KNO₂, 128 mg, 1.5 mmol)

-

Anhydrous dimethylsulfoxide (DMSO, 0.6 mL)

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Add 1-tert-butyl-4-iodobenzene, copper(II) trifluoromethanesulfonate, potassium nitrite, and anhydrous DMSO to an oven-dried pressure tube under a nitrogen atmosphere.[2][4]

-

Seal the pressure tube and purge with nitrogen for 5 minutes.[2][4]

-

Gradually heat the reaction to 130 °C and maintain this temperature for 48 hours.[2][4]

-

After the reaction is complete, cool the mixture to room temperature.[2][4]

-

Wash the mixture with excess ice water and extract with ethyl acetate (3 x 10 mL).[2][4]

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2][4]

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization: A common method for purification is recrystallization from methanol (B129727) (MeOH).[2] The crude product is dissolved in a minimal amount of hot methanol and allowed to cool slowly to form crystals, which are then collected by filtration.[2]

Column Chromatography: The crude product can also be purified by silica (B1680970) gel or basic alumina (B75360) column chromatography using a mixture of ethyl acetate and hexanes as the eluent.[2][4]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show distinct signals for the aromatic protons and a singlet for the tert-butyl protons.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the quaternary carbon, and the methyl carbons of the tert-butyl group.[3]

-

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[3][7]

Biological Activity and Signaling Pathways

Current scientific literature primarily identifies this compound as a synthetic intermediate in organic chemistry.[1] While toxicological data exists for nitroaromatic compounds in general, suggesting potential for harm if inhaled, ingested, or absorbed through the skin, there is limited specific research on the biological activities or its involvement in specific signaling pathways.[1][8] The metabolism of nitroaromatic compounds can occur via nitro group reduction, a pathway catalyzed by various enzymes.[9] However, no specific metabolic or signaling pathways for this compound have been elucidated.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Logical Relationship: Reactivity of this compound

This diagram illustrates the key chemical transformations that this compound can undergo.

Caption: Key reactions of this compound.

References

- 1. Buy this compound | 3282-56-2 [smolecule.com]

- 2. This compound | 3282-56-2 [chemicalbook.com]

- 3. This compound | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Buy this compound (EVT-317671) | 3282-56-2 [evitachem.com]

- 7. This compound(3282-56-2) MS spectrum [chemicalbook.com]

- 8. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-tert-Butyl-4-nitrobenzene via Mixed Acid Nitration

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of 1-tert-Butyl-4-nitrobenzene through the direct nitration of tert-butylbenzene (B1681246). The method employs a mixed acid system of concentrated nitric and sulfuric acids, a standard technique for electrophilic aromatic substitution.[1] This application note includes detailed procedural steps, safety precautions, quantitative data, and a visual workflow to ensure successful and safe execution of the synthesis.

Physicochemical and Quantitative Data

The key properties and expected outcomes of the synthesis are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| CAS Number | 3282-56-2 | [1][2] |

| Appearance | Light yellow to yellow to orange clear liquid | [3][4] |

Table 2: Typical Reaction Conditions and Yields for Mixed Acid Nitration

| Parameter | Condition | Reported Yield / Selectivity | Source(s) |

| Starting Material | tert-Butylbenzene | N/A | [1] |

| Nitrating Agent | Concentrated HNO₃ and Concentrated H₂SO₄ | N/A | [1][5] |

| Temperature | 0 - 60°C (controlled) | Varies with temperature | [1][5] |

| Reaction Time | 2 - 3 hours post-addition | N/A | [5] |

| Typical Yield | 70 - 95% | Para-selectivity: ~80-85% | [1] |

Reaction Mechanism and Synthesis Workflow

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in-situ from the reaction between nitric acid and sulfuric acid, acts as the electrophile.[1] The bulky tert-butyl group on the benzene (B151609) ring is an ortho-para director, guiding the substitution primarily to the para position.[1]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from tert-butylbenzene.

3.1. Materials and Reagents

-

tert-Butylbenzene (C₁₀H₁₄)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Dichloromethane (or other suitable inert organic solvent)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Methanol (B129727) or Ethanol (B145695) (for recrystallization)

-

Crushed Ice

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

3.2. Safety Precautions

-